(3+2) Cycloaddition Chemoselectivity: C2=C3 vs. C≡N
In a direct head-to-head experimental comparison by Rkein et al. (2022), 3-cyanobenzofuran (6a, i.e., 1-benzofuran-3-carbonitrile) was reacted with non-stabilized azomethine ylide 1 (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with 7 mol% TFA in dichloromethane at room temperature). The 3-cyano isomer reacted with complete conversion of the starting material exclusively as a C2=C3 aromatic dipolarophile, furnishing the dearomatized tetrahydrobenzofuropyrrole cycloadduct 7a in 90% isolated yield [1]. Under identical conditions, 2-cyanobenzofuran (6d) reacted exclusively at the nitrile C≡N bond to afford imidazoline 8d in 88% isolated yield; no competitive reaction on the aromatic core was detected [1]. The DFT-computed LUMO energies corroborate this divergent behavior: LUMO = 2.4 eV for the 3-cyano isomer vs. 1.8 eV for the 2-cyano isomer, with the lower LUMO of the 2-isomer favoring nucleophilic attack at the cyano carbon [1].
2-CN: C≡N reaction, 88% yield imidazoline
ΔLUMO = 0.6 eV (2.4 vs 1.8 eV)
| Evidence Dimension | Chemoselective reaction pathway in (3+2) cycloaddition with azomethine ylide |
|---|---|
| Target Compound Data | 3-CN-benzofuran: reacts at C2=C3 aromatic double bond; 100% conversion; 90% isolated yield of tetrahydrobenzofuropyrrole 7a |
| Comparator Or Baseline | 2-CN-benzofuran: reacts at C≡N bond; 100% conversion; 88% isolated yield of imidazoline 8d |
| Quantified Difference | Orthogonal chemoselectivity: C=C vs. C≡N dipolarophilic site; LUMO 2.4 eV (3-CN) vs. 1.8 eV (2-CN), ΔLUMO = 0.6 eV |
| Conditions | Azomethine ylide (4 equiv.), 7 mol% TFA, CH₂Cl₂, RT, 16 h; identical conditions for both isomers |
Why This Matters
A synthetic chemist procuring 3-cyanobenzofuran for dearomative (3+2) cycloaddition chemistry would obtain a completely different product skeleton if the 2-isomer were inadvertently substituted, rendering the synthetic route unviable.
- [1] Rkein B, Manneveau M, Gérard H, Legros J, Chataigner I. 1,3-Dipolar Cycloadditions of Cyanoheteroarenes with Non-stabilized Azomethine Ylides: C≡N vs Aromatic C=C Reactivity. ChemistrySelect. 2022;7(37):e202203628. doi:10.1002/slct.202203628. View Source
